SGR-1505: A Deep Dive into its Mechanism of Action in B-cell Lymphoma
SGR-1505: A Deep Dive into its Mechanism of Action in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGR-1505 is an investigational, orally active, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, a critical mediator of nuclear factor-kappa B (NF-κB) signaling downstream of the B-cell receptor (BCR).[2][3] In certain subtypes of B-cell lymphoma, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell proliferation and survival.[2] SGR-1505 targets the proteolytic activity of MALT1, thereby inhibiting this oncogenic signaling cascade.[4] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic activity of SGR-1505 in various B-cell lymphoma models, including those resistant to Bruton's tyrosine kinase (BTK) inhibitors.[2] A Phase 1 clinical trial (NCT05544019) is currently evaluating the safety and efficacy of SGR-1505 in patients with relapsed or refractory B-cell malignancies, with initial results showing a favorable safety profile and encouraging preliminary efficacy.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of SGR-1505, supported by preclinical data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action: MALT1 Inhibition
SGR-1505 functions as a potent and selective allosteric inhibitor of MALT1.[1] MALT1 is a paracaspase that, upon activation within the CBM complex, cleaves several substrates to promote NF-κB activation. By binding to an allosteric site on the MALT1 protein, SGR-1505 prevents the conformational changes necessary for its proteolytic activity. This leads to the downstream inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[2]
The CARD11-BCL10-MALT1 (CBM) Signaling Pathway
The CBM complex is central to the activation of NF-κB in lymphocytes. The pathway is initiated by signals from the B-cell receptor (BCR), leading to the activation of Protein Kinase C beta (PKCβ). PKCβ then phosphorylates CARD11 (also known as CARMA1), causing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the active CBM complex.[3] This complex then recruits and activates other downstream signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. SGR-1505's inhibition of MALT1's proteolytic activity acts as a critical bottleneck in this pathway.
Preclinical Data
A summary of the key preclinical data for SGR-1505 is presented below.
In Vitro Potency
| Assay Type | Cell Line/Target | IC50 (nM) | Reference |
| Biochemical MALT1 Inhibition | Purified MALT1 enzyme | 1.3 | [4] |
| BCL10 Cleavage | OCI-LY10 | 22 | [4] |
| IL-10 Secretion | OCI-LY10 | 36 | [4] |
| Anti-proliferative | OCI-LY10 (BTKi-sensitive ABC-DLBCL) | 71 | [4] |
| Anti-proliferative | OCI-LY3 (BTKi-resistant ABC-DLBCL) | Not specified, but active | [2] |
| Anti-proliferative | REC-1 (Mantle Cell Lymphoma) | 57 | [4] |
Pharmacokinetics
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Mouse | 9.4 | 1.2 | 1.6 | 57 | [4] |
| Rat | 3.8 | 0.98 | 3.1 | 77 | [4] |
| Dog | 0.86 | 2.0 | 31 | 92 | [4] |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on standard laboratory practices and available information.
Biochemical MALT1 Inhibition Assay
-
Objective: To determine the direct inhibitory effect of SGR-1505 on the enzymatic activity of MALT1.
-
Methodology:
-
Recombinant human MALT1 protease is incubated with a fluorogenic substrate in an appropriate assay buffer.
-
SGR-1505 is added at various concentrations.
-
The cleavage of the substrate by MALT1 results in a fluorescent signal, which is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the SGR-1505 concentration.
-
Cell-Based Assays (BCL10 Cleavage, IL-10 Secretion, Anti-proliferative)
-
Objective: To assess the effect of SGR-1505 on MALT1 activity and cell viability in B-cell lymphoma cell lines.
-
Methodology:
-
Cell Culture: OCI-LY10 and REC-1 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of SGR-1505 for a specified duration (e.g., 72 hours for anti-proliferative assays).
-
BCL10 Cleavage Assay: After treatment, cell lysates are collected and analyzed by Western blot using an antibody specific for BCL10 to assess the extent of its cleavage.
-
IL-10 Secretion Assay: The cell culture supernatant is collected, and the concentration of secreted IL-10 is measured using an ELISA kit.
-
Anti-proliferative Assay: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: For each assay, the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SGR-1505 in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: B-cell lymphoma cells (e.g., OCI-LY10) are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, SGR-1505 monotherapy, combination therapy). SGR-1505 is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups.
-
Clinical Development
SGR-1505 is currently being evaluated in a Phase 1, multicenter, open-label, dose-escalation study in adult patients with relapsed or refractory mature B-cell malignancies (NCT05544019).[7]
Phase 1 Trial (NCT05544019) Overview
-
Primary Objectives: To evaluate the safety and tolerability of SGR-1505 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]
-
Secondary Objectives: To characterize the pharmacokinetics and pharmacodynamics of SGR-1505, and to assess its preliminary anti-tumor activity.[7]
-
Patient Population: Patients with various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), DLBCL, Waldenström Macroglobulinemia (WM), and Marginal Zone Lymphoma (MZL), who have received a median of four prior treatment regimens.[6]
Preliminary Phase 1 Results
As of a data cutoff in mid-2025, the following preliminary results have been reported:
-
Safety: SGR-1505 was generally well-tolerated, with no dose-limiting toxicities observed. The most common treatment-related adverse events were rash and fatigue.[6]
-
Efficacy: An overall response rate (ORR) of 22% was observed across all dose levels in 45 evaluable patients. Responses were seen in patients with CLL, WM, MZL, and ABC-DLBCL.[6]
Conclusion
SGR-1505 is a promising novel therapeutic agent for the treatment of B-cell lymphomas, with a well-defined mechanism of action targeting the MALT1 paracaspase and the NF-κB signaling pathway. Its potent preclinical activity, including in BTKi-resistant models, and encouraging preliminary clinical data suggest that SGR-1505 has the potential to address a significant unmet medical need for patients with relapsed or refractory B-cell malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Figure 1 from The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling [frontiersin.org]
- 3. schrodinger.com [schrodinger.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 7. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
